molecular formula C15H16FNO4 B034518 (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate CAS No. 109887-52-7

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Cat. No.: B034518
CAS No.: 109887-52-7
M. Wt: 293.29 g/mol
InChI Key: VLLPYAIUEKEIRQ-DGCLKSJQSA-N
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Description

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is a synthetic organic compound characterized by its piperidine ring structure, which is substituted with a fluorophenyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Solvents: Common catalysts include palladium or platinum-based catalysts, and solvents such as dichloromethane or toluene are often used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorophenyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The piperidine ring is a common motif in many pharmacologically active compounds, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to proteins or enzymes, potentially inhibiting or modulating their activity. The piperidine ring structure allows for interactions with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
  • (3R,4S)-Ethyl 4-(4-chlorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Uniqueness

Compared to similar compounds, (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPYAIUEKEIRQ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595341
Record name Ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109887-52-7
Record name Ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-1-methyl-2,6-dioxo-, ethyl ester, (3R,4S)-rel
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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